

# Application Notes and Protocols for TEER Measurement with Dilaureamidoglutamide Lysine

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## Compound of Interest

Compound Name: *Dilaureamidoglutamide lysine*

Cat. No.: *B12765534*

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## Introduction

Transepithelial Electrical Resistance (TEER) measurement is a widely used, non-invasive method to quantitatively assess the integrity and permeability of epithelial and endothelial cell monolayers in vitro.[1] It provides a real-time indication of the tightness of the barrier formed by cell layers, which is crucial for studies in drug absorption, toxicology, and the modeling of various barrier tissues like the intestinal wall or the blood-brain barrier.[2][3] The principle of TEER is based on measuring the electrical resistance across a cell monolayer, which is primarily governed by the tight junctions between adjacent cells.[1]

**Dilaureamidoglutamide lysine**, also known as Sodium **Dilaureamidoglutamide Lysine** (SLG-30), is a gemini surfactant that has been identified as a potent absorption enhancer.[4][5] It has been demonstrated to increase the permeability of epithelial barriers by modulating the expression of key tight junction proteins.[4] Specifically, studies have shown that it can significantly lower TEER values in Caco-2 cell monolayers, a common in vitro model for the human intestinal epithelium, by opening the tight junctions.[4] This effect is attributed to a decrease in the expression of claudin-1 and claudin-4, two critical proteins in the formation of tight junction strands.[4]

These application notes provide a detailed, step-by-step guide for utilizing **Dilaureamidoglutamide lysine** in conjunction with TEER measurements to study its effects on epithelial barrier function.

## Data Presentation

The following table summarizes the quantitative effects of **Dilauramidoglutamide lysine** on Caco-2 cell monolayers.

Parameter	Concentration of Dilauramidoglutamide Lysine	Observation	Reference
TEER Reduction	0.001% (v/v) and higher	Significant decrease in TEER values within the first hour.[4]	[4]
TEER Recovery	Lower concentrations (e.g., 0.001% v/v)	TEER values began to recover over time.[4]	[4]
Higher concentrations	TEER values did not recover to baseline during the experiment. [4]	[4]	
Claudin-1 Expression	0.5% (v/v)	57% decrease in protein expression.[4]	[4]
Claudin-4 Expression	0.5% (v/v)	64% decrease in protein expression.[4]	[4]

## Experimental Protocols

### Materials

- Epithelial cells (e.g., Caco-2)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
- Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
- **Dilauramidoglutamide lysine** (SLG-30) solution

- Phosphate-buffered saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., EVOM2™, World Precision Instruments)
- 70% Isopropanol or Ethanol
- Sterile PBS for rinsing

## Methods

### 1. Cell Culture and Monolayer Formation

- Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
- Trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately  $6 \times 10^4$  cells/cm<sup>2</sup>.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
- Confirm monolayer integrity by measuring the initial TEER values. Well-differentiated Caco-2 monolayers typically exhibit TEER values  $> 250 \Omega \cdot \text{cm}^2$ .

### 2. Preparation for TEER Measurement

- Sterilize the EVOM electrodes by immersing the tips in 70% isopropanol for 15 minutes.<sup>[6]</sup> Allow the electrodes to air dry completely in a sterile hood.
- Rinse the electrodes with sterile PBS to remove any residual isopropanol.<sup>[6]</sup>
- Equilibrate the electrodes in fresh, sterile cell culture medium for at least 15 minutes before use.
- Prepare a blank Transwell® insert containing only cell culture medium (no cells) to measure the background resistance.<sup>[6]</sup>

### 3. TEER Measurement Procedure with **Dilauramidoglutamide Lysine**

- Gently remove the culture medium from the apical and basolateral compartments of the Transwell® inserts containing the cell monolayers.
- Wash the monolayers twice with pre-warmed (37°C) sterile PBS.
- Add fresh, pre-warmed cell culture medium to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) compartments.
- Measure the baseline TEER of each monolayer. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are perpendicular to the monolayer and do not touch the membrane.<sup>[6]</sup> Record the resistance reading in Ohms ( $\Omega$ ).
- Prepare different concentrations of **Dilauramidoglutamide lysine** (e.g., 0.001%, 0.01%, 0.1% v/v) in fresh cell culture medium.
- Replace the medium in the apical compartment with the **Dilauramidoglutamide lysine** solutions. Use fresh medium without the compound for the control wells.
- Measure the TEER at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after the addition of **Dilauramidoglutamide lysine** to determine the time-course of its effect.<sup>[4]</sup>
- To assess the reversibility of the effect, after a set incubation period, remove the **Dilauramidoglutamide lysine**-containing medium, wash the monolayers with PBS, and replace it with fresh culture medium. Continue to measure TEER at subsequent time points.

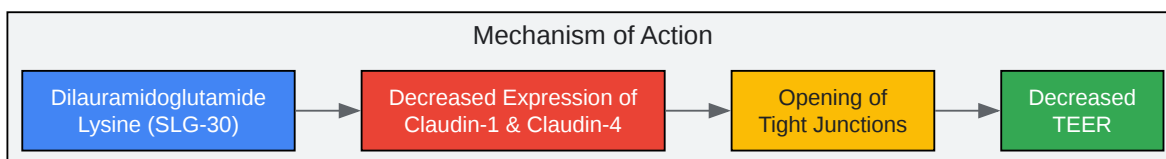
### 4. Data Analysis and Calculation

- Subtract the resistance of the blank Transwell® insert from the resistance of each cell monolayer to obtain the net resistance of the monolayer.<sup>[6]</sup>
- Calculate the TEER in  $\Omega \cdot \text{cm}^2$  by multiplying the net resistance by the surface area of the Transwell® membrane (e.g., 0.33  $\text{cm}^2$  for a 24-well plate).<sup>[6]</sup>

$$\text{TEER } (\Omega \cdot \text{cm}^2) = (R_{\text{sample}} - R_{\text{blank}}) \times \text{Membrane Area } (\text{cm}^2)$$

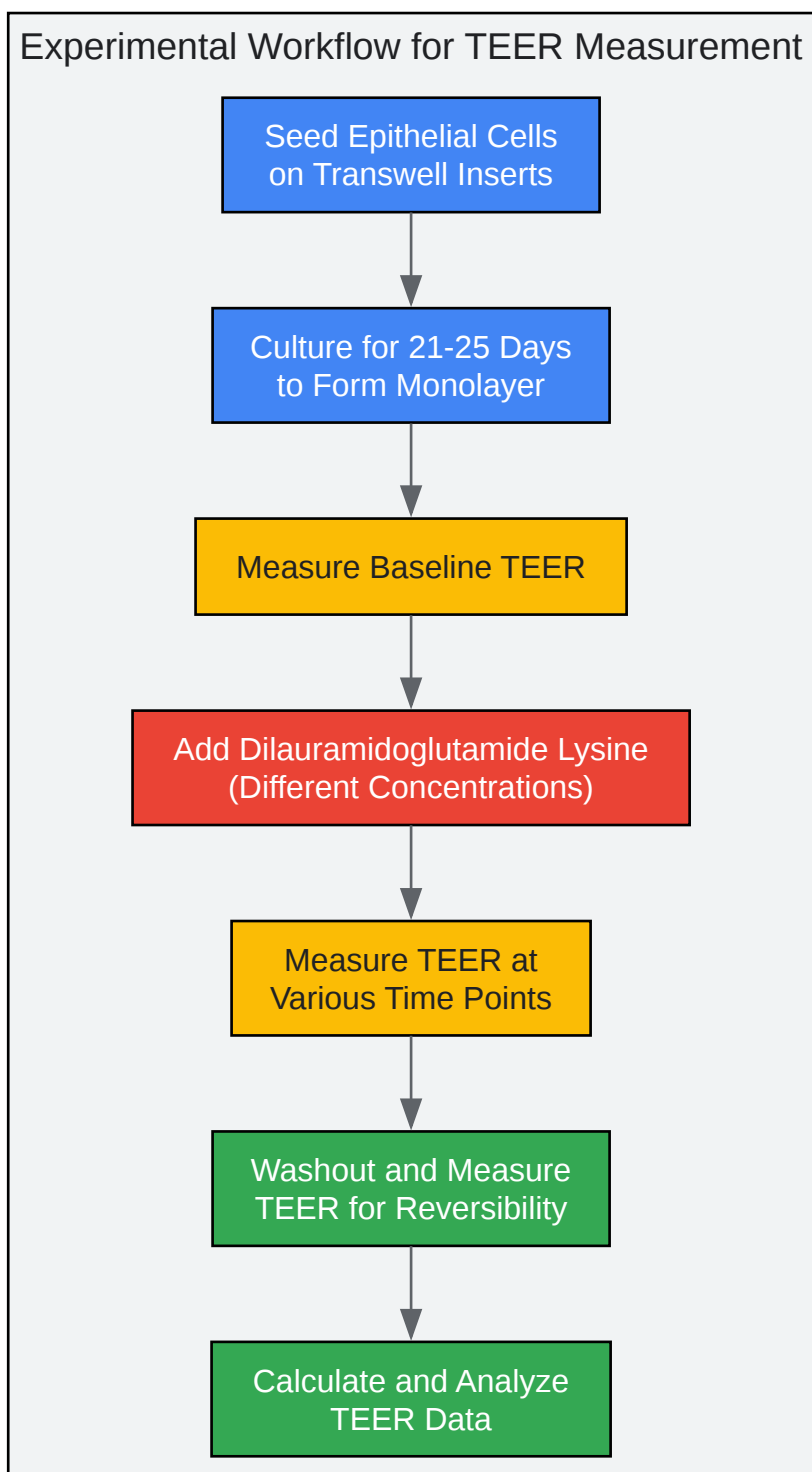
- Plot the TEER values as a function of time for each concentration of **Dilaureamidoglutamide lysine** to visualize the effect on epithelial barrier integrity.

## Visualizations



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Caption: Signaling pathway of **Dilaureamidoglutamide lysine**'s effect on tight junctions.



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Caption: Workflow for assessing **Dilauramidoglutamide lysine**'s effect on TEER.

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